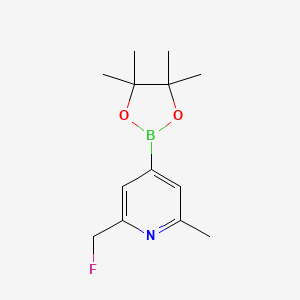
8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-amine typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzoxadiazole ring followed by its coupling with a naphthyridine derivative. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups such as halides or sulfonates.
Applications De Recherche Scientifique
8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for imaging.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,1,3-Benzoxadiazol-5-yl)acetic acid
- (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride
Uniqueness
8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-amine stands out due to its unique combination of benzoxadiazole and naphthyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
426268-10-2 |
|---|---|
Formule moléculaire |
C14H9N5O |
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
8-(2,1,3-benzoxadiazol-5-yl)-1,7-naphthyridin-6-amine |
InChI |
InChI=1S/C14H9N5O/c15-12-7-8-2-1-5-16-13(8)14(17-12)9-3-4-10-11(6-9)19-20-18-10/h1-7H,(H2,15,17) |
Clé InChI |
BWSWBMFOGKKNQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=NC(=C2N=C1)C3=CC4=NON=C4C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13947353.png)
![2-Isopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13947354.png)



![Bicyclo[4.1.0]heptane-7-carbonyl chloride](/img/structure/B13947378.png)




